Spectroscopic Profile of (2,6-Difluoro-3-hydroxyphenyl)boronic acid: A Technical Guide
Spectroscopic Profile of (2,6-Difluoro-3-hydroxyphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for (2,6-Difluoro-3-hydroxyphenyl)boronic acid. Due to the limited availability of specific experimental spectra in the public domain, this document synthesizes information from analogous compounds and general principles of NMR spectroscopy for boronic acids to present a predictive analysis. This guide also outlines a general experimental protocol for the acquisition of such data.
Predicted NMR Spectroscopic Data
The following tables summarize the anticipated chemical shifts for the various nuclei in (2,6-Difluoro-3-hydroxyphenyl)boronic acid. These predictions are based on established ranges for similar chemical environments.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 6.8 - 7.2 | Triplet of doublets (td) | ~8-9 (H-H), ~1-2 (H-F) |
| H-5 | 6.6 - 6.9 | Triplet of doublets (td) | ~8-9 (H-H), ~5-6 (H-F) |
| OH | 5.0 - 6.0 | Broad singlet | - |
| B(OH)₂ | 8.0 - 8.5 | Broad singlet | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-1 (C-B) | 120 - 130 | Broad | - |
| C-2 (C-F) | 158 - 162 | Doublet | ~240-250 (C-F) |
| C-3 (C-OH) | 145 - 150 | Doublet | ~10-15 (C-F) |
| C-4 | 115 - 120 | Singlet | - |
| C-5 | 110 - 115 | Doublet | ~20-25 (C-F) |
| C-6 (C-F) | 158 - 162 | Doublet | ~240-250 (C-F) |
Table 3: Predicted ¹⁹F NMR Chemical Shifts
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| F-2 | -110 to -120 | Doublet |
| F-6 | -110 to -120 | Doublet |
Note: Chemical shifts are referenced to an external standard, typically CFCl₃.
Table 4: Predicted ¹¹B NMR Chemical Shifts
| Boron | Predicted Chemical Shift (δ, ppm) |
| B(OH)₂ | 28 - 33 |
Note: The chemical shift of the ¹¹B nucleus is sensitive to the solvent and the presence of coordinating species. The free boronic acid is expected to have a chemical shift in the range of 28-33 ppm, characteristic of a trigonal planar sp² hybridized boron.[1] Upon coordination with a Lewis base, a significant upfield shift would be observed.
Experimental Protocols
The following provides a general methodology for the NMR analysis of (2,6-Difluoro-3-hydroxyphenyl)boronic acid.
1. Sample Preparation:
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Solvent Selection: A deuterated solvent that can dissolve the boronic acid without reacting with it should be chosen. Common choices include DMSO-d₆, Methanol-d₄, or Acetone-d₆. For ¹¹B NMR, the solvent should ideally not contain boron.
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Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H and ¹³C NMR. For ¹¹B and ¹⁹F NMR, which are generally more sensitive, lower concentrations may be feasible.
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Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is added to the solvent for accurate chemical shift calibration.
2. NMR Data Acquisition:
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing the complex splitting patterns expected from the fluorinated aromatic ring.
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¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width to cover all proton signals, and a relaxation delay of 1-2 seconds.
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¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.
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¹⁹F NMR: A one-dimensional fluorine experiment is conducted. ¹⁹F NMR is a highly sensitive technique.[2]
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¹¹B NMR: Due to the quadrupolar nature of the boron nucleus, ¹¹B NMR signals can be broad.[3] A dedicated boron probe or a broadband probe is required. The use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass tubes.[4]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like (2,6-Difluoro-3-hydroxyphenyl)boronic acid.
